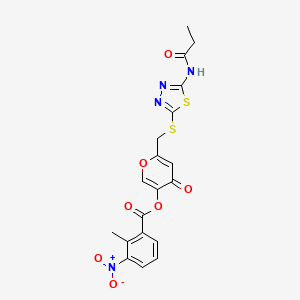
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methyl-3-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C19H16N4O7S2 and its molecular weight is 476.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a synthetic organic molecule that exhibits a complex structure characterized by multiple functional groups, including a pyran ring and a thiadiazole moiety. These structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of the compound is C22H24N4O7S3 with a molecular weight of approximately 423.5 g/mol . The unique arrangement of atoms allows for various interactions with biological targets, which can lead to significant pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O7S3 |
| Molecular Weight | 423.5 g/mol |
| CAS Number | Not specified |
Biological Activity
The biological activity of this compound has been evaluated through various studies, focusing on its potential therapeutic applications. Key findings include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The thiadiazole component is particularly noted for its role in enhancing these effects.
- Cytotoxic Effects : In vitro assays have demonstrated that the compound can inhibit cell viability in certain cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve the disruption of cellular metabolic pathways .
- Enzyme Inhibition : Interaction studies indicate that the compound may act as an inhibitor for specific enzymes involved in metabolic processes. This inhibition could be beneficial in targeting diseases where these enzymes are overactive.
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to bind to specific biological targets such as enzymes and receptors. The binding affinity and specificity can be influenced by modifications to the thiadiazole and pyran rings, which may enhance or alter the compound's pharmacological profile.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Anticancer Activity : A recent study assessed the cytotoxic effects of various derivatives on human cancer cell lines using MTT assays. Results showed that compounds with higher thiadiazole content exhibited lower EC50 values, indicating stronger cytotoxicity compared to those with fewer modifications .
- Antimicrobial Efficacy : Research evaluating the antimicrobial properties against Staphylococcus aureus and Escherichia coli revealed that certain derivatives significantly inhibited bacterial growth at concentrations below 100 μg/mL, demonstrating their potential as new antimicrobial agents .
属性
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O7S2/c1-3-16(25)20-18-21-22-19(32-18)31-9-11-7-14(24)15(8-29-11)30-17(26)12-5-4-6-13(10(12)2)23(27)28/h4-8H,3,9H2,1-2H3,(H,20,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHRCJXTIZOCNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













